MAO-A vs. MAO-B Selectivity: A 130-Fold Preference Over MAO-A
6-Chloro-3-hydroxyquinolin-2(1H)-one demonstrates a pronounced selectivity for human MAO-B over MAO-A. In vitro enzymatic assays using human recombinant enzymes show that the compound inhibits MAO-B with an IC50 of 300 nM, whereas it inhibits MAO-A with a much weaker IC50 of 39,000 nM [1]. This represents a 130-fold selectivity for MAO-B. For comparison, the unsubstituted parent scaffold, 3-hydroxyquinolin-2(1H)-one, is reported as a potent DAAO inhibitor but lacks this specific MAO selectivity profile [2].
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | MAO-B: 300 nM; MAO-A: 39,000 nM |
| Comparator Or Baseline | Unsubstituted 3-hydroxyquinolin-2(1H)-one (IC50 for DAAO: reported as potent in functional assay, but no MAO data available; serves as a baseline for scaffold activity difference) |
| Quantified Difference | 130-fold selectivity for MAO-B vs. MAO-A |
| Conditions | Inhibition of human recombinant MAO-B and MAO-A expressed in insect cell membranes, assessed via reduction in conversion of kynuramine to 4-hydroxyquinoline after 20 minutes by spectrofluorometry [1]. |
Why This Matters
This selectivity profile is crucial for researchers developing MAO-B inhibitors for Parkinson's disease or other neurological conditions, as it suggests a reduced risk of MAO-A-related side effects (e.g., cheese effect).
- [1] BindingDB BDBM50450826 CHEMBL4214270, 6-Chloro-3-hydroxyquinolin-2(1H)-one affinity data for MAO-A and MAO-B, accessed 2026. View Source
- [2] Duplantier AJ, et al. Discovery, SAR, and Pharmacokinetics of a Novel 3-Hydroxyquinolin-2(1H)-one Series of Potent D-Amino Acid Oxidase (DAAO) Inhibitors. J Med Chem. 2009;52(11):3576-3585. View Source
